2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide
Overview
Description
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introducing the methyl and p-tolyl groups through Friedel-Crafts alkylation.
Carboxylation: Adding the carboxylic acid group via carboxylation reactions.
Amidation: Finally, the carboxylic acid group can be converted to the amide using reagents like thionyl chloride followed by reaction with 4-methoxyaniline.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
2-Methylquinoline: A simpler derivative with similar chemical properties.
6-p-Tolylquinoline: Another derivative with a tolyl group at the 6-position.
Uniqueness
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide is unique due to the combination of substituents on the quinoline core, which may confer distinct chemical and biological properties compared to simpler quinoline derivatives.
Biological Activity
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a quinoline core substituted with a methyl group, a p-tolyl group, and a 4-methoxyphenyl amide. The structural complexity contributes to its varied biological activities.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, quinoline derivatives have shown effective inhibition against Mycobacterium tuberculosis, with some derivatives displaying MIC values as low as 12.5 μg/mL .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | M. tuberculosis | TBD |
Quinoline Derivative 5n | M. tuberculosis | 12.5 |
Antiplasmodial Activity
The antiplasmodial activity of quinoline derivatives has been well-documented. A series of quinoline-4-carboxamides were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with EC50 values around 120 nM . These compounds were optimized to improve their pharmacokinetic profiles and efficacy in vivo.
Compound | EC50 (nM) | ED90 (mg/kg) |
---|---|---|
Lead Compound from Quinoline Series | 120 | <1 |
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Compounds based on the quinoline scaffold have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Cell Line | Compound | IC50 (μM) |
---|---|---|
HCT-116 (Colorectal Cancer) | Quinoline Derivative q8 | TBD |
MCF-7 (Breast Cancer) | Quinoline Derivative q9 | TBD |
The mechanisms underlying the biological activities of quinoline derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many quinolines inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation, such as InhA in M. tuberculosis .
- Interference with Nucleic Acid Synthesis : Some compounds affect DNA synthesis and replication, thereby exerting cytotoxic effects on rapidly dividing cells .
- Modulation of Immune Response : Quinoline derivatives can influence cytokine generation and immune cell activation, enhancing host defense mechanisms against infections .
Case Studies
Several case studies illustrate the promising biological activities of quinoline derivatives:
- Antitubercular Screening : A study synthesized various quinoline-triazole hybrids, revealing that specific substitutions significantly enhanced their antitubercular efficacy compared to traditional drugs like Isoniazid .
- Anticancer Efficacy : Research demonstrated that certain 4-carboxyquinolone derivatives exhibited potent cytotoxicity against human cancer cell lines, indicating their potential as multi-target agents in cancer therapy .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-(4-methylphenyl)quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-4-6-18(7-5-16)19-8-13-24-20(14-19)15-23(17(2)26-24)25(28)27-21-9-11-22(29-3)12-10-21/h4-15H,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBQKEZUVPCLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)NC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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